molecular formula C18H14ClNO4 B2860312 Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate CAS No. 477498-87-6

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate

Cat. No. B2860312
CAS RN: 477498-87-6
M. Wt: 343.76
InChI Key: QDWRMKVYWYLFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran compounds . Benzofurans are known for their broad range of biological activity, which has led to significant interest from researchers . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates .


Synthesis Analysis

Benzofuran-3-carboxylate esters, such as Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate, can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . This method is one of the heterocyclization methods leading to derivatives of benzofuran-3-carboxylic esters .


Chemical Reactions Analysis

The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters . The proposed reaction mechanism includes a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .

Scientific Research Applications

Medicinal Chemistry

Benzofurans show a broad range of biological activity . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies .

Organic Synthesis

Esters of benzofuran-3-carboxylic acids often serve as key intermediates for subsequent transformations into functionalized derivatives of these acids . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .

Heterocyclic Chemistry

The construction of two fused rings from nonaromatic precursors is a challenging task in heterocyclic chemistry . “Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate” can be synthesized from acrolein dimer and 1,3-dicarboxylic compounds .

Synthesis of Polycondensed Benzofuran Analogs

The achievements in the preparation of benzofuran-3-carboxylate esters facilitate further advances in the synthesis of this class of heterocycles, as well as expand the possibilities for obtaining polycondensed benzofuran analogs .

Development of New Antibiotics

Researchers at the Gause Institute of New Antibiotics are interested in anthracene-9,10-dione derivatives . “Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate” could potentially be used in the development of new antibiotics.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . It is worthwhile to analyze the achievements in the preparation of benzofuran-3-carboxylate esters in order to facilitate further advances in the synthesis of this class of heterocycles, as well as to expand the possibilities for obtaining polycondensed benzofuran analogs .

properties

IUPAC Name

ethyl 3-[(3-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-8-3-4-9-14(13)24-16)20-17(21)11-6-5-7-12(19)10-11/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWRMKVYWYLFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.